molecular formula C16H23NO2 B2560686 N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide CAS No. 1351621-56-1

N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide

Cat. No.: B2560686
CAS No.: 1351621-56-1
M. Wt: 261.365
InChI Key: QPGAMFKYUXOEIV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide is a chemical compound characterized by its unique structure, which includes a cyclohexanecarboxamide core and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-hydroxy-3-phenylpropylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted cyclohexanecarboxamides.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenylpropyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors.

Comparison with Similar Compounds

  • 4,4-Difluoro-N-(3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide

  • N-(3-hydroxy-1-phenylpropyl)cyclohexanecarboxamide

  • Cyclohexanecarboxamide derivatives

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Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGAMFKYUXOEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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